4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid
Overview
Description
4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzoic acid, featuring a hydroxy group and a methyl group attached to the benzoic acid ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with appropriate reagents to introduce the hydroxy and methyl groups. One common method is the Friedel-Crafts alkylation of benzoic acid with isobutylene in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-(1-Oxo-2-methylpropan-2-yl)benzoic acid.
Reduction: 4-(1-Hydroxy-2-methylpropan-2-yl)benzyl alcohol.
Scientific Research Applications
4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-1,1-dimethylethyl)benzoic acid: Similar structure but with different substituent positions.
4-(1-Hydroxy-2-methylpropan-2-yl)benzyl alcohol: Reduced form of the compound.
4-(1-Hydroxy-2-methylpropan-2-yl)-2-nitrobenzoic acid: Nitrated derivative.
Uniqueness
4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and methyl groups contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-12)9-5-3-8(4-6-9)10(13)14/h3-6,12H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADBZOKJZAQHFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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